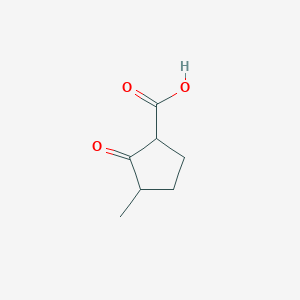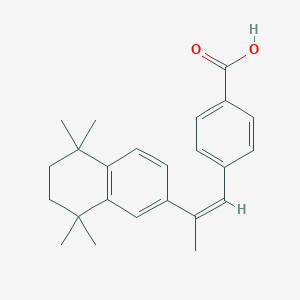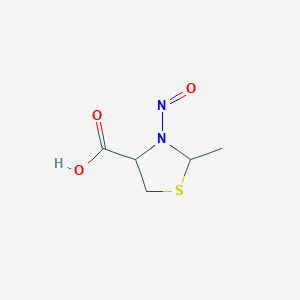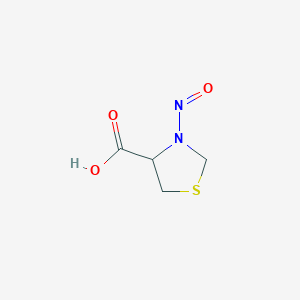
3-oxo-3-(4-(trifluorométhyl)phényl)propanoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, commonly known as “3-TFMP”, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless liquid with a sweet, fruity odor and has been used in the production of pharmaceuticals, agrochemicals, and other products. 3-TFMP has a wide range of applications due to its unique physical and chemical properties.
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, présent dans ce composé, est largement utilisé dans les composés pharmaceutiques . Il améliore l'effet des médicaments en termes de stabilité chimique et métabolique, de lipophilie et de sélectivité de liaison . Cela fait du “3-oxo-3-(4-(trifluorométhyl)phényl)propanoate d'éthyle” un candidat potentiel pour le développement de nouveaux médicaments.
Applications agrochimiques
Semblable à ses applications pharmaceutiques, le groupe trifluorométhyle est également répandu dans les composés agrochimiques . Il peut améliorer l'efficacité des pesticides et autres produits agrochimiques, ce qui rend ce composé potentiellement utile dans ce domaine.
Synthèse de médicaments approuvés par la FDA
Le groupe trifluorométhyle est une caractéristique commune dans de nombreux médicaments approuvés par la FDA . Par conséquent, le “this compound” pourrait être utilisé dans la synthèse de ces médicaments.
Catalyse photoredox
Le groupe trifluorométhyle peut être introduit dans divers squelettes par le biais d'une catalyse photoredox . Ce processus, qui implique l'utilisation de la lumière visible, est devenu un sujet actif en chimie synthétique .
Synthèse du sorafénib
Le sorafénib, un médicament anticancéreux, est synthétisé en faisant réagir l'aniline dans le chlorure de méthylène avec l'isocyanate de 4-chloro-3-(trifluorométhyl)phényle . Le “this compound” pourrait potentiellement être utilisé dans ce processus de synthèse.
Gestion de la douleur
Le composé pourrait potentiellement être utilisé dans la gestion de la douleur. Les vaisseaux sanguins méningés et la dure-mère sont sensibles à la douleur et innervés par les nerfs trijumeaux sensoriels périphériques, produisant un neurotransmetteur, un antagoniste du récepteur du peptide lié au gène de la calcitonine (CGRP) .
Safety and Hazards
The safety information for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate indicates that it has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVSJPSNQIPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375095 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106263-53-0 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)





